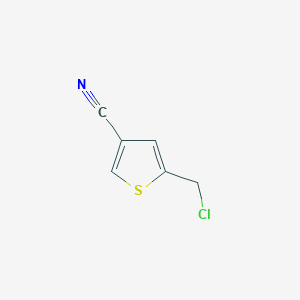
5-(Chloromethyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H4ClNS and a molecular weight of 157.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
The synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile typically involves the chloromethylation of thiophene-3-carbonitrile. One common method includes the reaction of thiophene-3-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
5-(Chloromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, forming corresponding derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
作用機序
The mechanism of action of 5-(Chloromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways involved can vary depending on the specific derivative and its target.
類似化合物との比較
5-(Chloromethyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Thiophenecarbonitrile: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
5-Methoxy-2-(phenylamino)-1-benzothiophene-3-carbonitrile: Contains additional functional groups, providing unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its chloromethyl group, which allows for versatile chemical modifications and the formation of a wide range of derivatives with diverse applications .
特性
分子式 |
C6H4ClNS |
|---|---|
分子量 |
157.62 g/mol |
IUPAC名 |
5-(chloromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 |
InChIキー |
AESOJOZBEKZFFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


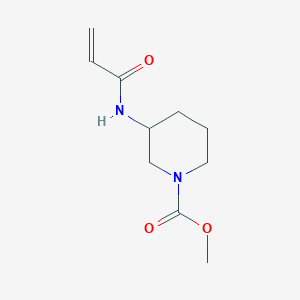
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)

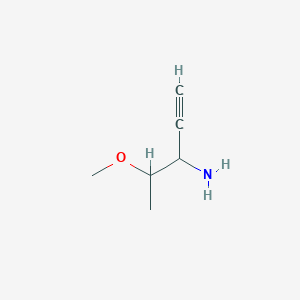
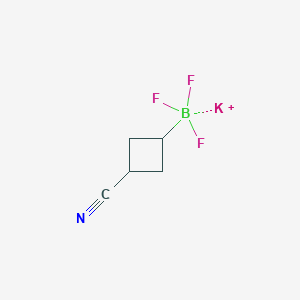
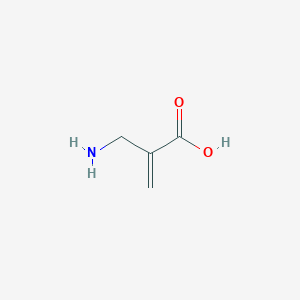

![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
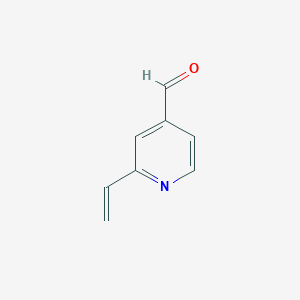
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
